
Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate is a complex organic compound known for its unique chemical structure and properties. This compound features a nicotinic acid ester core with two oxazoline rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with oxazoline derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the oxazoline rings or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate involves its interaction with specific molecular targets. The oxazoline rings and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds share a similar pyridine core but differ in the substituents on the nitrogen atoms.
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone): Similar in having a pyridine core with triazole rings, but with different functional groups and applications.
Uniqueness
Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate is unique due to its specific combination of oxazoline rings and nicotinic acid ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H25N3O4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-10(2)15-8-25-17(21-15)13-6-12(19(23)24-5)7-14(20-13)18-22-16(9-26-18)11(3)4/h6-7,10-11,15-16H,8-9H2,1-5H3/t15-,16-/m1/s1 |
InChI Key |
UJPTVLCTHWRDSK-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)C(=O)OC |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


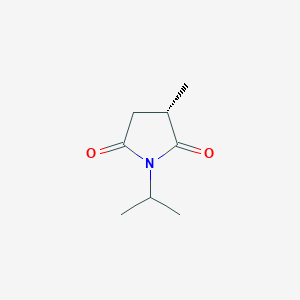
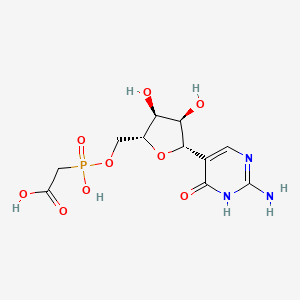
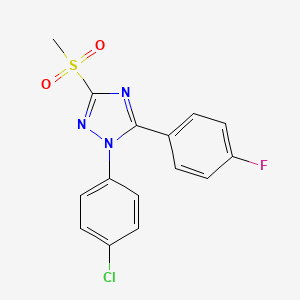
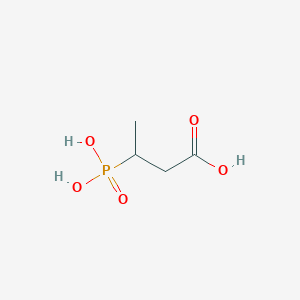

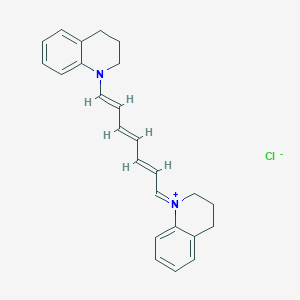
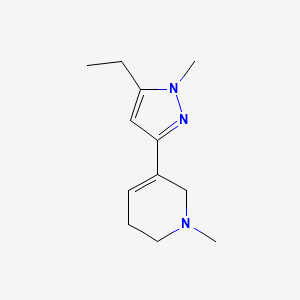
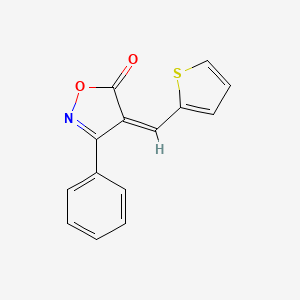
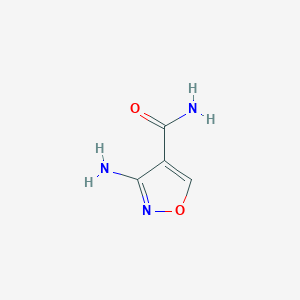
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
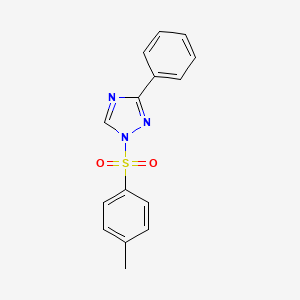


![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
